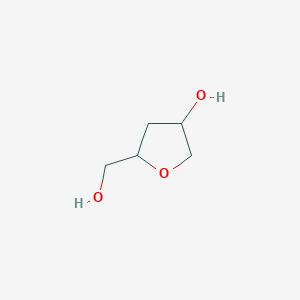

5-(Hydroxymethyl)tetrahydrofuran-3-ol

描述

Contextualization within Tetrahydrofuran (B95107) Chemistry

5-(Hydroxymethyl)tetrahydrofuran-3-ol is a derivative of tetrahydrofuran (THF), a well-known heterocyclic compound with the formula (CH₂)₄O. wikipedia.org THF, also known as oxolane, is a cyclic ether that is widely utilized in both laboratory and industrial settings. wikipedia.orgijrst.com It is a colorless, water-miscible organic liquid that serves as a versatile aprotic solvent due to its polarity and ability to dissolve a wide array of nonpolar and polar compounds. wikipedia.orgcommonorganicchemistry.com

The chemistry of THF is extensive; it is a key precursor in the synthesis of polymers, most notably polytetrahydrofuran (PolyTHF), which is used to produce elastomeric fibers like spandex. ijrst.comresearchgate.net The tetrahydrofuran ring is a prevalent structural motif found in numerous natural products and biologically active molecules. nih.gov Substituted tetrahydrofurans are core components of various classes of natural products, including lignans (B1203133) and annonaceous acetogenins, which exhibit a wide range of biological activities. nih.gov The functionalization of the THF ring, as seen in this compound, allows for the creation of diverse and complex molecular structures, building upon the fundamental properties of the parent heterocycle.

Significance as a Foundational Scaffold in Organic Synthesis

The structure of this compound makes it a valuable foundational scaffold in organic synthesis. The tetrahydrofuran core is a common substructure in a multitude of biologically significant molecules. nih.gov The presence of two hydroxyl groups at different positions on the ring provides multiple reactive sites for further chemical modification. These functional groups can be selectively protected or activated to participate in a variety of chemical transformations.

Considerable research has been devoted to the stereoselective synthesis of substituted tetrahydrofurans because of their importance. nih.gov Classical and modern synthetic methods, including intramolecular S_N2 reactions of hydroxyl nucleophiles, are employed to construct the tetrahydrofuran ring system with specific stereochemistry. nih.gov The defined stereochemistry of chiral isomers of this compound, such as the (3S,5R) and (3R,5S) forms, makes them useful as chiral building blocks. chemicalbook.comuni.luchemicalbook.com These specific isomers allow for the synthesis of enantiomerically pure target molecules, which is of paramount importance in pharmaceutical chemistry. The ability to build upon this pre-existing chiral scaffold simplifies the synthesis of complex molecules with multiple stereocenters.

Overview of Academic Research Trajectories

Academic research involving this compound and its derivatives often focuses on its application as an intermediate in the synthesis of more complex molecules. For instance, related compounds like 3-hydroxymethyl tetrahydrofuran have been identified as key intermediates in the production of third-generation nicotinic insecticides. google.com This highlights a research trajectory where the tetrahydrofuran moiety serves as a crucial component for developing new agrochemicals. google.com

Research also explores the synthesis of various tetrahydrofuran derivatives for potential use in pharmaceuticals. wikipedia.org The conversion of simple substituted tetrahydrofurans into a range of other derivatives demonstrates the versatility of this chemical class as intermediates. wikipedia.org Synthetic strategies often involve the cyclization of acyclic precursors or the modification of other heterocyclic systems. google.comorganic-chemistry.org For example, the synthesis of 3-hydroxymethyl tetrahydrofuran can be achieved from gamma-butyrolactone (B3396035) through substitution and subsequent reduction and cyclization steps. google.com The development of efficient synthetic routes to access these building blocks remains an active area of investigation, aiming for higher yields, operational simplicity, and environmental friendliness. google.comorganic-chemistry.org

Structure

3D Structure

属性

IUPAC Name |

5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMXOLOBWMBITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391037 | |

| Record name | 5-(hydroxymethyl)tetrahydrofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58534-88-6 | |

| Record name | 5-(hydroxymethyl)tetrahydrofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Hydroxymethyl Tetrahydrofuran 3 Ol and Its Stereoisomers

De Novo Synthesis Approaches

De novo strategies offer precise control over the stereochemical outcome of the final product through the careful design of precursors and reaction conditions. These methods include various cyclization reactions, enantioselective and diastereoselective techniques, and comprehensive multi-step synthetic plans.

Cyclization Reactions

The formation of the tetrahydrofuran (B95107) ring is the cornerstone of any de novo synthesis of 5-(hydroxymethyl)tetrahydrofuran-3-ol. This is typically achieved through intramolecular cyclization of a suitably functionalized open-chain precursor.

A powerful method for the stereocontrolled synthesis of substituted tetrahydrofurans involves the intramolecular cyclization of acyclic triols. Specifically, a 1,2,n-triol can be converted in a one-pot procedure to a cyclic ether with a high degree of regio- and stereoselectivity. nih.gov This process proceeds by the in situ formation of an ortho ester from the 1,2-diol moiety. Subsequent treatment with a Lewis acid prompts the formation of a cyclic acetoxonium intermediate. This intermediate is then intramolecularly attacked by the pendant hydroxyl group, leading to the formation of the tetrahydrofuran ring. A key advantage of this method is the complete inversion of stereochemistry at the site of cyclization, allowing for predictable stereochemical outcomes. nih.gov For the synthesis of this compound, an appropriately substituted pentanetriol (B14693764), such as a derivative of 1,2,5-pentanetriol, would serve as the ideal acyclic precursor. nih.gov

| Precursor Type | Key Reagents | Intermediate | Key Feature |

| 1,2,n-Triol | Orthoester forming reagent, Lewis Acid (e.g., TMSOTf) | Cyclic acetoxonium ion | High regio- and stereoselectivity with inversion of configuration. nih.gov |

Radical cyclization reactions provide a versatile tool for the construction of five-membered rings, including the tetrahydrofuran nucleus. These reactions are particularly useful for creating fused ring systems where the tetrahydrofuran ring is part of a more complex molecular architecture. The general approach involves the generation of a radical on a side chain, which then attacks a tethered double bond to form the cyclic system. For instance, β-hydroxyalkyl aryl chalcogenides can be prepared by the ring-opening of epoxides. These can then undergo further reactions to introduce an alkene, setting the stage for a radical cyclization. Subsequent carbonylation and reductive cyclization can lead to the formation of functionalized tetrahydrofuran-3-ones, which are direct precursors to 3-hydroxytetrahydrofurans. acs.org The stereochemical outcome of these cyclizations is often governed by the principles laid out by Beckwith and Houk, which predict the formation of the cis-2,5-disubstituted product through a chair-like transition state. acs.org

| Radical Precursor | Initiator/Mediator | Key Transformation | Stereochemical Preference |

| o-Alkenylthioanilides | Hypophosphorous acid, AIBN, Et3N | Cyclization to indoles | High yield for 2,3-disubstituted products. elsevierpure.com |

| β-Hydroxyalkyl phenyl selenides | AIBN, TTMSS, CO | Carbonylation/Reductive Cyclization | Predominantly cis-2,5-disubstitution. acs.org |

Enantioselective and Diastereoselective Synthesis

Given the multiple stereocenters in this compound, achieving high levels of enantiomeric and diastereomeric purity is crucial. Various strategies have been developed for the stereoselective synthesis of substituted tetrahydrofurans. nih.gov

One notable approach is the use of a sequential one-pot copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols. This method yields highly functionalized 2,5-polysubstituted tetrahydrofuran derivatives with excellent enantioselectivities. researchgate.net Another powerful technique is the Sharpless asymmetric dihydroxylation, which can be used to create chiral diols from alkenes. These diols can then be further manipulated and cyclized to form enantiomerically pure tetrahydrofuran rings. For example, the enantiomers of cis-2-methyl-3-hydroxy-tetrahydrofuran have been successfully synthesized using this method as a key step. researchgate.net

The diastereoselectivity of cyclization reactions can often be controlled by the choice of reagents and the existing stereochemistry in the acyclic precursor. For instance, in radical cyclizations, the formation of cis or trans products can be influenced by the nature of the substituents and the reaction conditions. acs.org

Multi-Step Synthetic Sequences and Strategic Retrosynthesis

The total synthesis of this compound and its analogs necessitates a well-thought-out retrosynthetic strategy. A logical approach involves disconnecting the target molecule at the ether linkage, leading back to a functionalized acyclic pentanetriol derivative. nih.govnih.gov This precursor would already contain the necessary hydroxyl groups and the carbon skeleton.

Retrosynthetic Analysis:

A plausible retrosynthetic pathway for a generic this compound is as follows:

C-O Disconnection: The tetrahydrofuran ring is disconnected at one of the C-O bonds, revealing an acyclic precursor. This is a common strategy in the synthesis of cyclic ethers.

Functional Group Interconversion: The resulting acyclic precursor, a substituted pentanetriol, can be retrosynthetically derived from simpler starting materials through standard organic transformations. For example, hydroxyl groups can be introduced via dihydroxylation of a double bond or reduction of a carbonyl group.

Key Precursor Identification: This analysis points towards key starting materials such as 5-(hydroxymethyl)furfural (HMF) or other readily available pentose-derived compounds. A retrosynthetic plan for a complex molecule like tryprostatin A, which contains a different heterocyclic system but illustrates the principle, shows a disconnection strategy leading back to simple amino acids like alanine. nih.govrsc.org

This strategic planning allows for the identification of efficient and stereocontrolled routes to the target molecule from simple, often commercially available, starting materials.

Synthesis from Renewable and Natural Resources

The production of this compound from renewable biomass is an economically and environmentally attractive alternative to de novo synthesis. The most prominent starting material for this approach is 5-(hydroxymethyl)furfural (HMF), a platform chemical that can be derived from the dehydration of carbohydrates like fructose (B13574) and glucose, which are in turn obtained from the hydrolysis of cellulose (B213188) and hemicellulose. researchgate.netorgsyn.org

The conversion of HMF to this compound involves the hydrogenation of the furan (B31954) ring and the aldehyde group, as well as the potential for hydroxylation of the furan ring prior to or during hydrogenation. The complete hydrogenation of HMF typically yields 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF). researchgate.net The selective hydrogenation to achieve the desired 3-ol functionality requires careful selection of catalysts and reaction conditions. Various heterogeneous metal catalysts have been investigated for the selective hydrogenation of HMF. mdpi.com

For instance, single atomic catalysts such as Pt1/Nb2O5-Ov have shown high selectivity for the hydrogenation of the aldehyde group in HMF to a methyl group, demonstrating the potential for precise control over the reduction of specific functional groups. nih.gov While not directly producing the 3-ol, this highlights the tunability of catalytic systems. The synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) is a common intermediate step, achieved through the selective reduction of the aldehyde group of HMF. rsc.org Subsequent hydrogenation of the furan ring in BHMF would lead to BHMTHF. To obtain this compound, a strategy involving the selective hydroxylation of the furan ring of HMF or its derivatives, followed by controlled hydrogenation, would be necessary.

| Renewable Feedstock | Key Intermediate | Transformation | Potential Catalyst Systems |

| Cellulose/Hemicellulose | 5-(Hydroxymethyl)furfural (HMF) | Dehydration of Sugars | Acid catalysts (e.g., Amberlyst 15) orgsyn.org |

| 5-(Hydroxymethyl)furfural (HMF) | 2,5-Bis(hydroxymethyl)furan (BHMF) | Selective Aldehyde Reduction | Hafnium-based coordination polymers rsc.org |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF) | Furan Ring Hydrogenation | Various metal catalysts (e.g., Ru, Ni, Pd) researchgate.netmdpi.com |

Derivation from Carbohydrate Feedstocks

The synthesis of furan and tetrahydrofuran derivatives from biomass is a cornerstone of green chemistry. Carbohydrates, particularly pentose (B10789219) and hexose (B10828440) sugars, serve as primary starting materials. The conversion of these feedstocks into this compound is typically a multi-step process that begins with the acid-catalyzed dehydration of sugars to form furan platform molecules.

Dehydration of Pentoses: D-xylose, a pentose sugar abundant in hemicellulose from sources like oat hulls and corn stover, is a key precursor for furfural (B47365). nih.gov The industrial production of furfural often involves treating xylan-rich biomass with dilute mineral acids under heat and pressure. nih.gov The mechanism is believed to proceed through the formation of a 2,5-anhydride intermediate, which then dehydrates to yield furfural. nih.gov

From Hexoses to HMF: Hexose sugars like fructose and glucose are dehydrated to form 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net Fructose is particularly effective for laboratory-scale synthesis due to its structure, which facilitates dehydration. researchgate.net These dehydration reactions can be performed in various solvent systems, including water, ionic liquids, and biphasic systems, to optimize the yield and simplify purification. researchgate.net

Once these furan derivatives are obtained, subsequent catalytic hydrogenation and hydroxylation steps are required to produce the target tetrahydrofuran structure. For example, a pathway could involve the hydrogenation of furfural to furfuryl alcohol, followed by further transformations to introduce the C3-hydroxyl group and saturate the furan ring. A direct synthetic route has been described for converting pentose sugars into functionalized tetrahydrofuran-triols, demonstrating a clear pathway from simple sugars to complex, stereodefined tetrahydrofuran structures.

Transformation of Bio-based Furfural Derivatives

The conversion of platform chemicals like furfural and 5-hydroxymethylfurfural (HMF) is a major focus of biorefinery research. These transformations typically involve hydrogenation of the furan ring and modification of the functional groups.

The catalytic hydrogenation of HMF can lead to various products depending on the catalyst and reaction conditions. For instance, hydrogenation over nickel or palladium catalysts tends to saturate the furan ring, yielding 2,5-bis-(hydroxymethyl)tetrahydrofuran. rsc.org In contrast, copper or platinum catalysts can selectively reduce the formyl group to produce 2,5-bis-(hydroxymethyl)furan, which can then be hydrogenated to the tetrahydrofuran analogue in a subsequent step. rsc.org

A plausible, multi-step pathway to synthesize this compound from a furfural derivative would involve:

Reduction of the aldehyde group.

Partial hydrogenation of the furan ring to a more reactive dihydrofuran intermediate.

Hydroxylation of the double bond in the dihydrofuran ring, for example, through a hydroboration-oxidation reaction, to introduce the hydroxyl group at the C3 position. wikipedia.org

Complete hydrogenation of the remaining double bond to yield the saturated tetrahydrofuran ring.

This sequence highlights the chemical versatility of furfural derivatives and the established methods available for their conversion into highly functionalized aliphatic heterocycles.

Chiral Pool-Based Synthesis

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials to build complex chiral molecules. nih.gov This approach leverages the inherent stereochemistry of the starting material to control the stereochemical outcome of the synthesis, avoiding the need for asymmetric catalysts or chiral resolutions.

Utilization of Naturally Occurring Chiral Precursors

Carbohydrates, amino acids, and hydroxy acids are common starting points for chiral pool synthesis. researchgate.netnih.gov For the synthesis of chiral tetrahydrofuran-3-ols, malic acid is an exemplary precursor. In one reported synthesis, (S)-3-hydroxytetrahydrofuran was prepared in high optical purity from L-malic acid. wikipedia.org This demonstrates how a simple, naturally occurring chiral molecule can be effectively converted into a specific enantiomer of a tetrahydrofuran derivative.

Similarly, D-glucose has been used as a starting material for the chiral synthesis of other complex molecules, such as the alkaloid (–)-mesembranol, showcasing the utility of carbohydrates in establishing stereocenters in cyclic systems. rsc.org The synthesis of chiral tetrahydrofurans and pyrrolidines has also been achieved starting from tartrate derivatives, which are readily available from the chiral pool. nih.gov These examples underscore the principle of using nature's stereochemically defined building blocks to access specific isomers of target molecules.

| Chiral Precursor | Target or Intermediate | Synthetic Strategy |

| L-Malic Acid | (S)-3-Hydroxytetrahydrofuran | Esterification-reduction-cyclodehydration wikipedia.org |

| D-Glucose | (–)-Mesembranol (cyclohexane ring) | Ferrier's carbocyclisation rsc.org |

| Tartrate Derivatives | Chiral Tetrahydrofurans | Visible-light-mediated deoxygenative cyclization nih.gov |

Stereochemical Control in Chiral Pool Transformations

The fundamental principle of chiral pool synthesis is the transfer of chirality from the starting material to the product. The stereocenters present in the natural precursor dictate the absolute configuration of the newly formed stereocenters in the target molecule, provided the reaction sequence is stereoconservative or stereospecific.

In the synthesis of (S)-3-hydroxytetrahydrofuran from L-malic acid, the synthetic sequence involves an esterification, reduction of the carboxylic acids to alcohols, and finally an acid-catalyzed cyclodehydration. wikipedia.org Throughout this process, the original stereocenter from L-malic acid is retained, directly leading to the desired enantiomer of the product without the formation of its mirror image. This high degree of stereochemical control is a key advantage of the chiral pool approach.

Similarly, when synthesizing more complex substituted tetrahydrofurans, the stereochemistry of the starting diol or polyol determines the relative and absolute stereochemistry of the final heterocyclic product. nih.gov The cyclization reactions, whether through nucleophilic substitution or other mechanisms, proceed via transition states where the existing stereocenters influence the facial selectivity of bond formation, thus ensuring a stereochemically defined outcome.

Biocatalytic and Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exceptional levels of stereoselectivity, making them ideal tools for the production of enantiomerically pure compounds. nih.gov

Enzyme-Mediated Stereoselective Transformations

Two primary enzymatic strategies are employed for synthesizing chiral molecules like this compound: kinetic resolution and asymmetric synthesis.

Kinetic Resolution: This method involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. Lipases are commonly used for this purpose. For example, the enantioselective enzymatic hydrolysis of racemic 3,4-disubstituted tetrahydrofuranyl acetates using a lipase (B570770) from Pseudomonas sp. has been shown to produce the corresponding chiral alcohols in high optical purity. rsc.org A similar strategy could be applied to a racemic mixture of 5-(hydroxymethyl)tetrahydrofuran-3-yl acetate, where the lipase would selectively hydrolyze one enantiomer to the alcohol, allowing for the separation of the chiral alcohol and the unreacted chiral acetate.

Chemo-Enzymatic Hybrid Approaches

Chemo-enzymatic hybrid approaches represent a powerful strategy for the synthesis of complex chiral molecules like this compound, combining the efficiency of chemical reactions with the high selectivity of biocatalysts. These methods often involve a chemical step to create a key intermediate, followed by an enzymatic resolution or transformation to introduce the desired stereochemistry. A prominent chemo-enzymatic strategy for obtaining enantiomerically pure or enriched this compound and its stereoisomers is through the kinetic resolution of a racemic mixture or the desymmetrization of a prochiral precursor, frequently employing lipases.

Lipases are widely utilized due to their ability to catalyze enantioselective acylation, esterification, or hydrolysis reactions under mild conditions. mdpi.comnih.gov In a typical kinetic resolution scenario for racemic this compound, a lipase is used to selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of lipase, acyl donor, and solvent system is critical for achieving high enantioselectivity. For instance, lipases from Candida antarctica (CAL-B), Pseudomonas cepacia (lipase PS), and Candida rugosa have demonstrated high efficacy in resolving various chiral alcohols and diols. researchgate.netresearchgate.netrsc.org

A plausible chemo-enzymatic route to a specific stereoisomer, such as (3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol, could commence with the chemical synthesis of a prochiral or racemic tetrahydrofuran derivative. For example, a prochiral 2-substituted-tetrahydrofuran-3,5-diol can be synthesized chemically. This intermediate can then be subjected to enzymatic desymmetrization. Lipase-catalyzed monoacetylation would selectively yield a monoacetylated product with high enantiomeric excess (ee), which can then be chemically processed to the target diol.

Another approach involves the dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. nih.govacs.org This allows for a theoretical yield of 100% for a single enantiomer, overcoming the 50% yield limitation of classical kinetic resolution. wikipedia.org For the synthesis of this compound, a DKR process could involve a lipase for the enantioselective acylation and a compatible metal catalyst (e.g., a ruthenium complex) for the racemization of the unreacted diol enantiomer. nih.gov

The table below illustrates the application of lipases in the kinetic resolution of analogous diol substrates, highlighting the achievable selectivities.

| Enzyme | Substrate Type | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | Reference |

| Candida antarctica Lipase B (CALB) | Racemic Secondary Diol | Vinyl Acetate | Hexane | ~50 | >99 (for diacetate) | wikipedia.org |

| Pseudomonas cepacia Lipase | Prochiral Chroman Dimethanol | Vinyl Acetate | Organic Media | - | 98 (for monoester) | researchgate.net |

| Candida rugosa Lipase | Racemic Hydroxyphosphonate | - | Phosphate Buffer/Hexane | ~50 | >98 | rsc.org |

| Lipase from Penicillium roqueforti | 5-hydroxy-5H-furan-2-one | Vinyl Acetate | Cyclohexane (B81311)/Butyl Acetate | 90 | 100 | core.ac.uk |

Comparative Analysis of Synthetic Routes

Methodological Efficiency and Scalability Assessments

The efficiency and scalability of synthetic routes to this compound are critical considerations for its practical application. A comparison between purely chemical methods and chemo-enzymatic approaches reveals distinct advantages and disadvantages for each.

Chemo-enzymatic routes, particularly those employing lipases, offer several advantages in terms of efficiency and scalability. Enzymes operate under mild conditions (room temperature and atmospheric pressure), which reduces energy consumption and the need for specialized reactors. nih.gov They are also biodegradable and can often be immobilized and reused, which lowers the catalyst cost over time. nih.gov The high selectivity of enzymes can reduce the number of synthetic steps by avoiding complex protection-deprotection strategies.

However, enzymatic reactions can be slower than their chemical counterparts, and the product isolation from the aqueous or biphasic reaction media can sometimes be complex. The scalability of enzymatic processes depends on the availability and stability of the enzyme, as well as the efficiency of the immobilization and recycling process. The table below provides a comparative overview of key parameters for chemical and chemo-enzymatic approaches based on analogous syntheses.

| Parameter | Purely Chemical Synthesis (Asymmetric Catalysis) | Chemo-Enzymatic Synthesis (Lipase-based) |

| Catalyst | Often precious metal-based chiral complexes | Readily available enzymes (e.g., lipases) |

| Reaction Conditions | Often requires low temperatures and inert atmospheres | Mild conditions (e.g., room temperature, aqueous media) |

| Reaction Time | Can be very fast (minutes to hours) | Generally slower (hours to days) |

| Scalability | Can be limited by catalyst cost and reactor requirements | Generally good, especially with immobilized enzymes |

| Overall Yield | Can be high, but may be reduced by multiple steps | Can be high, especially with DKR (up to 100%) |

| Waste Generation | Can generate significant chemical waste | Generally produces less hazardous waste |

Control of Stereochemical Purity and Enantiomeric Excess

The control of stereochemical purity and achieving high enantiomeric excess (ee) are paramount in the synthesis of chiral molecules for applications in pharmaceuticals and materials science. Both chemical and chemo-enzymatic methods have demonstrated the ability to produce highly enantioenriched stereoisomers of tetrahydrofuran derivatives.

In purely chemical asymmetric synthesis, the stereochemical outcome is dictated by the chiral catalyst or auxiliary used. High levels of enantioselectivity (often >95% ee) can be achieved, but this is highly dependent on the specific substrate and the optimization of reaction conditions. The development of a new chemical asymmetric synthesis often requires extensive screening of catalysts and ligands to achieve the desired stereochemical control.

Chemo-enzymatic methods, particularly kinetic resolutions catalyzed by lipases, are renowned for their excellent enantioselectivity. researchgate.net It is common to achieve ee values greater than 99% for either the unreacted substrate or the product. wikipedia.orgcore.ac.uk The enantiopreference of the enzyme is an intrinsic property, and high selectivity can often be obtained with minimal optimization. In cases where the initial enantioselectivity is moderate, it can often be improved by modifying the reaction medium, the acyl donor, or through protein engineering of the enzyme.

Dynamic kinetic resolution further enhances the control over stereochemical purity by converting the entire racemic starting material into a single enantiomerically pure product. nih.gov This eliminates the need to separate enantiomers and maximizes the yield of the desired stereoisomer. The table below presents data on the enantiomeric excess achieved in various lipase-catalyzed resolutions of relevant substrates, underscoring the high degree of stereochemical control attainable with these methods.

| Enzyme | Substrate | Method | Product | Enantiomeric Excess (ee) | Reference |

| Candida antarctica Lipase B | Racemic secondary alcohol | Kinetic Resolution | (R)-Acetylated product | >99% | wikipedia.org |

| Pseudomonas cepacia Lipase | Racemic glycidate | Kinetic Resolution | (2R,3S)-Enantiomer | ~90% | researchgate.net |

| Lipase from Penicillium roqueforti | 5-hydroxy-5H-furan-2-one | Second-order asymmetric transformation | Acylated product | 100% | core.ac.uk |

| Candida rugosa Lipase | Racemic hydroxyphosphonate | Hydrolysis | (R)-Enantiomer | >98% | rsc.org |

| Lipase QLM | Racemic nitro-alcohol | Low-temperature transesterification | (R)-Acetate | 72% (initial) | mdpi.com |

Chemical Transformations and Derivatization Strategies

Reactions of the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group can undergo a variety of transformations, including oxidation, nucleophilic substitution, and derivatization to ethers and esters.

The selective oxidation of the primary hydroxymethyl group in 5-(hydroxymethyl)tetrahydrofuran-3-ol to an aldehyde or a carboxylic acid, while leaving the secondary hydroxyl group untouched, is a valuable synthetic transformation. This can be achieved using a range of modern oxidative reagents and conditions. The oxidation to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. wikipedia.orgkhanacademy.org In contrast, stronger oxidizing agents can directly convert the primary alcohol to the corresponding carboxylic acid. wikipedia.org

The oxidation of primary alcohols to aldehydes can be accomplished using reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in anhydrous solvents to prevent the formation of the gem-diol intermediate that leads to the carboxylic acid. wikipedia.org For the conversion to carboxylic acids, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically employed. wikipedia.orgyoutube.com

Research on the related compound 5-hydroxymethylfurfural (B1680220) (HMF) demonstrates the feasibility of selective oxidation. For instance, HMF can be oxidized to 5-formyl-2-furancarboxylic acid (FFCA) or 2,5-furandicarboxylic acid (FDCA), showcasing the selective transformation of the alcohol and aldehyde groups. nih.gov These methodologies can be adapted for this compound.

Table 1: Reagents for Selective Oxidation of Primary Alcohols

| Product | Reagent | Typical Conditions |

| Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂ |

| Aldehyde | Dess-Martin periodinane (DMP) | CH₂Cl₂, room temperature |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic aqueous solution, heat |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature |

The primary hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. msu.edu This two-step sequence allows for the introduction of a wide variety of nucleophiles. The reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) yields the corresponding sulfonate ester. libretexts.org

These sulfonate esters are excellent substrates for Sₙ2 reactions with a range of nucleophiles, including halides, azide (B81097), cyanide, and amines, leading to the formation of new carbon-heteroatom bonds with inversion of configuration at the carbon center. libretexts.org Studies have shown that (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol can undergo nucleophilic substitution with various dimethylalkylamines to produce the target products in yields ranging from 44% to 81%.

The primary hydroxyl group of this compound can be readily converted to ethers and esters. Etherification can be achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride to form an alkoxide, which then reacts with an alkyl halide.

Esterification is typically carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid or base catalyst. nih.gov For example, the esterification of the related compound 2,5-bis(hydroxymethyl)furan (BHMF) with long-chain fatty acids has been achieved using Novozym 435 as a catalyst. researchgate.net Similarly, HMF has been esterified with various fatty acids using cyanuric chloride as a catalyst. nih.gov These methods are applicable to the primary hydroxyl group of this compound.

Transformations of the Secondary Hydroxyl Group

The secondary hydroxyl group, being more sterically hindered, often requires different strategies for its transformation compared to the primary hydroxyl group.

The secondary hydroxyl group can be converted to other functional groups such as halides and amines. Halogenation can be accomplished using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. youtube.comscience-revision.co.uk These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the chiral center. libretexts.org A one-pot procedure for the conversion of alcohols to alkyl iodides involves the formation of a mesylate intermediate followed by displacement with a Grignard reagent acting as a halide source. acs.orgresearchgate.net

Amination of the secondary alcohol can be achieved through a two-step process involving the conversion of the hydroxyl group into a good leaving group (e.g., tosylate) followed by nucleophilic substitution with ammonia (B1221849) or a primary amine. Alternatively, the Mitsunobu reaction provides a direct method for the conversion of alcohols to azides using hydrazoic acid or a surrogate, which can then be reduced to the corresponding amine. The direct amination of secondary alcohols using ruthenium catalysts via a "borrowing hydrogen" methodology has also been reported. nih.gov

Table 2: Reagents for Functional Group Interconversions of Secondary Alcohols

| Transformation | Reagent | Key Features |

| Chlorination | Thionyl chloride (SOCl₂) | Sₙ2 mechanism, inversion of stereochemistry |

| Bromination | Phosphorus tribromide (PBr₃) | Sₙ2 mechanism, inversion of stereochemistry |

| Iodination | P/I₂ or MeMgI after mesylation | In situ generation of PI₃ or Sₙ2 displacement |

| Amination | NaN₃ then reduction (e.g., H₂/Pd) | Via azide intermediate |

| Amination | Mitsunobu reaction (DEAD, PPh₃, HN₃) | Direct conversion with inversion |

To achieve selective reactions at the primary hydroxyl group, the secondary hydroxyl group can be temporarily protected. Sterically demanding protecting groups, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), can selectively protect the less hindered primary alcohol, but conditions can be found to favor protection of the secondary alcohol as well. researchgate.net The choice of protecting group and reaction conditions is crucial for achieving high selectivity. researchgate.netrsc.org

For instance, using a slight excess of a silyl (B83357) chloride like TBDMSCl with a base such as imidazole (B134444) or DMAP can lead to the selective protection of one hydroxyl group over the other, often favoring the primary position due to its lower steric hindrance. researchgate.net Once the desired transformations on the unprotected hydroxyl group are completed, the protecting group can be removed. Silyl ethers are commonly deprotected using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or under acidic conditions. gelest.comnih.govtandfonline.com The differential stability of various silyl ethers allows for selective deprotection strategies. lookchem.com For example, a primary TES ether can be cleaved in the presence of a secondary TIPS ether.

Ring Modification and Expansion Reactions

The core tetrahydrofuran (B95107) ring of 2,5-anhydro-D-mannitol can be elaborated to generate more complex polycyclic structures. These reactions leverage the existing stereochemistry of the scaffold to produce structurally unique molecules.

The diol functionality at the C3 and C4 positions of 2,5-anhydro-D-mannitol is a key site for constructing fused ring systems. A notable example is the synthesis of 2,5-Anhydro-3,4-O-(1,2-ethanediyl)-D-mannitol, where the tetrahydrofuran ring is fused with a 1,4-dioxane (B91453) ring. nih.gov This transformation is achieved through a phase-transfer alkylation reaction using 1,2-dibromoethane, resulting in a rigid, bicyclic structure where the five-membered ring is locked into a specific twist conformation. nih.gov

The versatility of 2,5-anhydro-D-mannitol as a chiral building block extends to its incorporation into macrocyclic structures. For instance, it has been used as a chiral subunit in the synthesis of crown ethers. pcdn.coiscbindia.com By incorporating the constrained diethyleneglycol unit in the form of a cis- or trans-fused tetrahydrofuranyl-2,5-dimethylyl unit into an 18-crown-6 (B118740) constitution, researchers aim to improve the orientation of oxygen atoms for enhanced cation binding compared to the parent crown ether. iscbindia.com

Furthermore, derivatives of 2,5-anhydro-D-mannitol serve as starting materials in the total synthesis of complex natural products. In the synthesis of Annonaceous acetogenins, which are known for their non-adjacent bis-tetrahydrofuran (THF) structures, commercially available 2,5-anhydro-D-mannitol was used to prepare a key THF-containing fragment. mdpi.com The synthetic route involved the desymmetrization of a protected intermediate, demonstrating its utility in building complex molecular architectures. mdpi.com

Table 1: Examples of Fused Heterocyclic Systems from 2,5-Anhydro-D-mannitol

| Starting Material | Reaction Type | Fused System Formed | Significance | Reference |

|---|---|---|---|---|

| 2,5-Anhydro-D-mannitol | Phase-transfer alkylation with 1,2-dibromoethane | Bicyclic furan-dioxane system | Creates a conformationally locked 4T3 twist conformer. nih.gov | nih.gov |

| 2,5-Anhydro-D-mannitol | Incorporation into macrocycle | 18-Crown-6 ether derivative | Chiral modification to enhance cation complexation properties. pcdn.coiscbindia.com | pcdn.coiscbindia.com |

| 2,5-Anhydro-D-mannitol | Multi-step synthesis including desymmetrization | Substituted THF fragment | Key intermediate for the total synthesis of Annonaceous acetogenins. mdpi.com | mdpi.com |

While direct ring-opening of the stable tetrahydrofuran ring in 2,5-anhydro-D-mannitol is not commonly reported, related precursors can undergo ring-opening and rearrangement reactions to yield polymers or functionalized derivatives. Anionic cyclopolymerization of 1,2:5,6-dianhydro-D-mannitol, a diepoxide derived from D-mannitol, proceeds via a regio- and stereoselective mechanism. acs.org This process involves the ring-opening of the epoxide rings to form (1→6)-2,5-anhydro-D-glucitol, a polymer containing linked 2,5-anhydro-sugar units, which are isomers of the starting material's anhydro-form. acs.org

A more common strategy involves the ring-opening of strained three-membered rings that have been installed on the 2,5-anhydro-D-mannitol framework. An efficient, protecting-group-free method has been developed to functionalize the C3 position via the diastereoselective ring-opening of a C2-symmetric epoxide, 2,5:3,4-dianhydro-D-allitol. researchgate.net This approach provides access to a variety of C3-modified 2,5-anhydro-D-mannitols. researchgate.net The strategy was further extended to the ring-opening of a related C2-symmetric aziridine (B145994) with various nucleophiles, yielding C3- and C4-modified 2,5-anhydro-D-mannitols with good diastereoselectivity. researchgate.net Aziridines, as nitrogen analogs of epoxides, are valuable building blocks for synthesizing complex heterocyclic compounds. researchgate.net

Conjugation and Click Chemistry Applications

The hydroxyl groups of this compound provide convenient handles for conjugation to other molecules, including fluorescent dyes and bioactive compounds. This has proven particularly useful for creating molecular probes and exploring targeted drug delivery.

As a structural mimic of fructose (B13574), 2,5-anhydro-D-mannitol has been extensively used to target the fructose-specific transporter GLUT5, which is overexpressed in certain types of cancer. mdpi.comresearchgate.net This targeting strategy has led to the development of numerous molecular probes. mtu.edu

Researchers have synthesized a variety of fluorescent probes by conjugating 2,5-anhydro-D-mannitol with different fluorophores, such as coumarins and nitrobenzofurazan (NBD). mtu.edumtu.edu For example, a library of 2,5-anhydro-D-mannitol–coumarin conjugates (ManCous) was created that emits across a broad range of the fluorescence spectrum. mtu.edu These probes are permeable to GLUT5 and allow for the visual discrimination between cells that are proficient or deficient in GLUT5. mtu.edu The synthesis of these conjugates often involves reductive amination between an aldehyde derivative of the sugar and an amino-functionalized coumarin, or through EDCI/HOBt-mediated amidation. mtu.edu

Table 2: Bioconjugates of 2,5-Anhydro-D-mannitol for Biological Probing

| Conjugated Moiety | Linkage Chemistry | Application | Key Finding | Reference |

|---|---|---|---|---|

| Coumarin Dyes | Reductive amination, Amidation | Fluorescent imaging of GLUT5 activity | Probes are GLUT5-specific and enable multicolor imaging of fructose transport. mtu.edu | mtu.edu |

| NBD (Nitrobenzofurazan) | Amide bond formation | Fluorescent probe for GLUT5 | 1-amino-2,5-anhydro-d-mannitol-NBD conjugate (NBDM) is a fluorescent probe targeting GLUT5. mtu.edu | mtu.edu |

| Chlorambucil | Ester and Amide linkages | Targeted drug delivery | Conjugate cytotoxicity showed dependence on size and hydrophobicity, affecting GLUT5-mediated uptake. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Rhodamine B | Reductive amination | Fluorescent imaging of GLUT5 | Mannitol-rhodamine conjugates synthesized with moderate efficiency. researchgate.net | researchgate.net |

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and reliable method for forming 1,4-disubstituted 1,2,3-triazoles. researchgate.net This reaction's high selectivity, simple conditions, and broad functional group tolerance make it an ideal tool for modifying complex biomolecules like 2,5-anhydro-D-mannitol. researchgate.net

Derivatives of 2,5-anhydro-D-mannitol have been successfully employed in CuAAC reactions. In one study, 3,4,6-tris(O-benzoyl)-2,5-anhydro-d-mannitol 1-tosylate, a tosylated derivative of the core structure, was reacted with a thymine (B56734) derivative to produce a triazole-linked nucleoside analog. researchgate.net This demonstrates the utility of the 2,5-anhydro-D-mannitol scaffold as a building block in the synthesis of complex, polyfunctionalized triazole-containing molecules. researchgate.net

The CuAAC reaction has also been a key strategy in constructing novel ribonucleotide antiviral agents. bepress.com Although this specific work focused on azidoribofuranoses, it highlights the general applicability of using sugar-based building blocks, functionalized with either an azide or an alkyne, to rapidly assemble complex structures via click chemistry. bepress.com This approach allows for the modular construction of bioconjugates and potential therapeutics by linking a sugar moiety to another functional unit through a stable triazole linker.

Biological Activities and Mechanisms of Action

Role as a Nucleoside Analog Scaffold

The chemical structure of 5-(Hydroxymethyl)tetrahydrofuran-3-ol provides the necessary functionalities—hydroxyl groups and a stable five-membered ring—to be elaborated into nucleoside analogs. By attaching a nucleobase (a purine (B94841) or pyrimidine) to the anomeric carbon and modifying the hydroxyl groups, chemists can create a diverse library of compounds. The strategic absence or modification of the hydroxyl group at the 3-position of the tetrahydrofuran (B95107) ring is a key feature in the design of many of these analogs, as this position is critical for the formation of the phosphodiester bonds that form the backbone of DNA and RNA.

Interference with Nucleic Acid Synthesis and Replication

The fundamental mechanism by which nucleoside analogs exert their biological effects is through the disruption of nucleic acid synthesis and replication. nih.gov After entering a cell, these analogs are typically phosphorylated by cellular or viral kinases to their active triphosphate forms. nih.gov These triphosphorylated analogs then act as fraudulent substrates for DNA or RNA polymerases.

Once incorporated into a growing nucleic acid chain, the absence of a 3'-hydroxyl group on the tetrahydrofuran scaffold of the analog prevents the formation of a phosphodiester bond with the next incoming nucleotide. nih.govresearchgate.net This leads to the premature termination of the elongating DNA or RNA strand, a process known as chain termination. researchgate.net This abrupt halt in nucleic acid synthesis is a major contributor to the antiviral and anticancer properties of these compounds. nih.govresearchgate.net

Antiviral Mechanisms

The antiviral activity of nucleoside analogs derived from scaffolds like this compound is primarily directed against viral polymerases. nih.gov These enzymes are essential for the replication of the viral genome and represent a key target for antiviral therapy.

Nucleoside analog triphosphates can exhibit a higher affinity for viral DNA polymerases or reverse transcriptases compared to host cellular DNA polymerases. This selectivity is crucial for minimizing toxicity to the host organism. By acting as competitive inhibitors, these analogs can effectively block the function of viral enzymes responsible for replicating the viral genetic material. nih.gov For instance, the triphosphate derivatives of some nucleoside analogs have been shown to be potent competitive inhibitors of viral reverse transcriptases, such as that of the Human Immunodeficiency Virus (HIV). nih.gov

As previously mentioned, the incorporation of a nucleoside analog lacking a 3'-hydroxyl group into a growing viral DNA chain leads to immediate chain termination. nih.govresearchgate.net This is a powerful and often irreversible mechanism of inhibition. The viral polymerase is effectively stalled, and the incomplete DNA strand is unable to serve as a template for further replication or for the transcription of viral genes, thereby halting the viral life cycle. researchgate.net

Anticancer and Antineoplastic Pathways

The application of nucleoside analogs in cancer therapy leverages their ability to interfere with the rapid proliferation of cancer cells, which involves a high rate of DNA synthesis. nih.gov

In the context of cancer, nucleoside analogs derived from scaffolds such as 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines have demonstrated significant inhibitory effects on the growth of cancer cell lines. nih.gov For example, specific analogs have shown notable inhibition of the growth of HL-60 cells, a human leukemia cell line. nih.gov The mechanism behind this cytotoxicity is the inhibition of cellular DNA synthesis. nih.gov After being converted to their triphosphate forms, these analogs are incorporated into the DNA of rapidly dividing cancer cells by cellular DNA polymerases. This incorporation leads to chain termination and the induction of apoptosis (programmed cell death), thereby exerting an antineoplastic effect. nih.gov

Below is a table summarizing the in vitro cytotoxic activities of some 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl nucleoside analogs against the HL-60 human leukemia cell line.

| Compound | Nucleobase | IC₅₀ (µg/mL) on HL-60 Cells |

| 6a | Adenine | 12.5 |

| 6c | 5-Fluorouracil | 12.5 |

| 7b | N⁶-Benzoyladenine | 6.25 |

| Data sourced from a study on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. nih.gov |

Induction of Apoptosis

The induction of apoptosis, or programmed cell death, is a critical process in development and disease. Research into compounds related to this compound has explored their effects on apoptotic pathways.

Studies have shown that 5-hydroxymethylfurfural (B1680220) (5-HMF), a related compound, can protect against apoptosis in certain cell types while inducing it in others. For instance, 5-HMF has been observed to inhibit hydrogen peroxide-induced apoptosis in cultured rat hippocampal neurons. nih.gov This neuroprotective effect is associated with the regulation of key apoptosis-related proteins. nih.gov Specifically, 5-HMF was found to counteract the H₂O₂-induced up-regulation of p53, Bax, and caspase-3, and to antagonize the down-regulation of the anti-apoptotic protein Bcl-2. nih.gov

In contrast, 5-HMF has demonstrated anti-proliferative activity in human melanoma A375 cells by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase. These findings suggest that the pro- or anti-apoptotic activity of these compounds may be cell-type specific and dependent on the experimental context.

A derivative of a similar tetrahydro-2H-pyran structure, (5E,7E)-4,5,6-trihydroxy-3-(hydroxymethyl)tetrahydro-2H-pyran-2-ylheptadeca-5,7-dienoate, has been shown to induce apoptosis in ovarian cancer cells. This compound was found to upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein caspase-9, while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.

Enzyme Modulation and Inhibition

The interaction of this compound and its analogs with various enzymes is a key area of investigation for understanding their biological effects.

Interaction with Nucleic Acid-Processing Enzymes and Receptors

While direct studies on this compound are scarce, research on related compounds suggests potential interactions. The structural similarity of these furan (B31954) derivatives to nucleosides suggests they could be explored as precursors in the development of antiviral agents that may inhibit viral replication pathways by interacting with nucleic acid synthesis enzymes.

Impact on Cellular Signaling Pathways and Metabolic Processes

Compounds structurally related to this compound have been shown to influence various cellular signaling pathways and metabolic processes. For example, 5-HMF has been found to impact pathways related to oxidative stress. In erythrocytes, 5-HMF pretreatment led to an increase in the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). This indicates an ability to modulate cellular responses to oxidative damage.

Furthermore, studies on 5-HMF have demonstrated its ability to modulate inflammatory and apoptotic signaling pathways. Its neuroprotective effects are linked to the regulation of the p53 and Bcl-2 family of proteins, which are central to the apoptotic cascade. nih.gov

Specific Receptor Binding Studies

Specific receptor binding studies for this compound are not widely documented. However, research into its derivatives has provided some insights. For instance, ester and ether derivatives of the related compound 5-HMF have been designed and evaluated for their binding to hemoglobin. These studies aimed to improve the antisickling properties of 5-HMF by enhancing its interaction with the α-cleft of the hemoglobin molecule.

Other Pharmacological Effects of Derivatives

Derivatives of furan-containing compounds have been explored for a variety of other pharmacological effects, with a notable focus on their antioxidant properties.

Antioxidant Properties

Derivatives of the related compound 5-HMF have demonstrated notable antioxidant activity. In various assays, 5-HMF has been shown to scavenge free radicals, including the 2,2'-azinobis-3-ethylbenzothiazolin-6-sulfonic acid (ABTS) and 1,1-diphenyl-2-picryhydrazyl (DPPH) radicals. researchgate.net It has also been shown to inhibit hemolysis induced by 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) in a dose-dependent manner. researchgate.net

Furthermore, synthetic analogues of 5-HMF, created by coupling it with quinoline (B57606) derivatives, have shown significant free radical scavenging activity. updatepublishing.com These findings highlight the potential for developing potent antioxidants based on the furan scaffold.

Interactive Data Table: Antioxidant Activity of 5-HMF and its Derivatives

| Compound/Derivative | Assay | Finding |

|---|---|---|

| 5-Hydroxymethylfurfural (5-HMF) | ABTS Radical Scavenging | Exhibited scavenging activity in a dose-dependent manner. |

| 5-Hydroxymethylfurfural (5-HMF) | DPPH Radical Scavenging | Showed free radical scavenging capabilities. |

| 5-Hydroxymethylfurfural (5-HMF) | AAPH-induced Hemolysis | Inhibited hemolysis and reduced ROS and MDA content in erythrocytes. |

| 5-HMF-Quinoline Derivatives | Free Radical Scavenging | Demonstrated significant inhibitory effects on free radicals. |

Antimicrobial Activity

The compound this compound, particularly its stereoisomers, has shown potential as an antimicrobial agent. The chiral nature of the molecule appears to be a significant factor in its biological function.

Detailed Research Findings: Research has indicated that the (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol stereoisomer exhibits notable antimicrobial activity against certain pathogens. This activity is attributed to its specific three-dimensional structure, which facilitates interactions with microbial targets. While the compound is recognized for its potential in this area, detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a broad spectrum of bacteria and fungi, are not extensively detailed in the available literature. The mechanism of its antimicrobial action is thought to involve the disruption of essential cellular processes in pathogens, a common pathway for molecules containing hydroxyl and ether functionalities.

Anti-inflammatory Effects

Currently, specific research findings detailing the anti-inflammatory effects of this compound are not available in the public domain. While related furan compounds have been investigated for such properties, data focusing solely on this saturated tetrahydrofuran derivative is sparse. The structural similarity to other biologically active molecules suggests it could potentially interact with inflammatory pathways, but this remains an area for future investigation.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological effects. researchgate.net For this compound, SAR analysis focuses on how its stereochemistry and any modifications to its substituent groups can alter its efficacy and selectivity.

Impact of Stereochemistry on Biological Efficacy and Selectivity

The stereochemical configuration of this compound is a critical determinant of its biological activity. The molecule has two chiral centers, leading to the existence of different stereoisomers, including enantiomers and diastereomers. The spatial orientation of the hydroxyl and hydroxymethyl groups significantly influences how the molecule binds to specific enzymes or receptors.

Detailed Research Findings: The enantiomeric pair, (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol and (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol, possess identical functional groups but differ in their three-dimensional arrangement. uni.lu It is well-established in pharmacology that such stereochemical differences can lead to vastly different biological activities, with one enantiomer often being significantly more potent or having a different biological effect than the other. nih.govmalariaworld.org For this compound, it is hypothesized that these enantiomers may exhibit divergent biological activities; however, specific comparative studies detailing these differences remain largely unexplored in the scientific literature. The rigid conformation of the tetrahydrofuran ring is considered essential for target binding, and the specific stereochemistry dictates the precise fit into a biological target.

Table 1: Stereoisomers of this compound

| Stereoisomer | CAS Number | PubChem CID | Key Structural Feature |

| (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol | 204509-32-0 | 54737274 | Specific enantiomer with defined stereochemistry at C3 and C5. |

| (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol | Not Available | 71300457 | The enantiomer of the (3S,5R) configuration. |

Influence of Substituents on Target Affinity and Potency

The modification of the hydroxyl and hydroxymethyl groups on the this compound scaffold represents a key strategy for modulating its biological activity. The introduction of different substituents can affect properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn influence target affinity and potency.

Detailed Research Findings: Specific studies detailing the influence of various substituents on the biological activity of this compound are not extensively covered in the available research. However, general principles of medicinal chemistry suggest that modifications could lead to enhanced potency. For instance, protecting the hydroxymethyl group with moieties like bis(4-methoxyphenyl)(phenyl)methoxy is a common strategy in nucleoside synthesis to direct reactions to other parts of the molecule. While this is for synthetic purposes, it illustrates how the hydroxymethyl group can be chemically altered. The exploration of how different alkyl, aryl, or functional group substitutions at the hydroxyl positions impact antimicrobial or other biological activities is a necessary next step in the research and development of this compound.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Chiral Building Block in Asymmetric Synthesis

The enantiopure nature of 5-(Hydroxymethyl)tetrahydrofuran-3-ol makes it a prime candidate for use in asymmetric synthesis, where the control of stereochemistry is paramount. This compound is utilized as a chiral scaffold to construct intricate molecular architectures with high levels of stereocontrol.

Construction of Complex Natural Products and Analogues

The tetrahydrofuran (B95107) (THF) moiety is a common structural motif found in a wide array of biologically active natural products. researchgate.netnih.gov The synthesis of these complex molecules often relies on the use of smaller, chiral building blocks to construct the core ring system and introduce the desired stereocenters. While direct total syntheses starting from this compound are not extensively documented in readily available literature, its structure represents a logical and desirable precursor in the retrosynthetic analysis of several important natural products.

Lignans (B1203133), a large class of natural products with diverse biological activities, often contain a dibenzylbutyrolactone or related tetrahydrofuran skeleton. nih.govnih.gov Recent synthetic approaches to lignans have focused on biomimetic strategies, including [3+2] cycloadditions to form chiral tetrahydrofuran acetals, which serve as key intermediates. chemrxiv.orgchemrxiv.org The inherent structure of this compound makes it a suitable candidate for derivatization into intermediates for these types of cycloaddition reactions.

The table below summarizes some complex natural products containing a tetrahydrofuran ring, for which a synthetic approach could conceptually begin from or be enhanced by the use of this compound.

| Natural Product | Structural Feature | Potential Synthetic Relevance of this compound |

| Amphidinolide N | 2,5-trans-disubstituted tetrahydrofuran | Precursor for the stereocontrolled synthesis of the THF core. nih.gov |

| Cytospolide Q | Tetrahydrofuran-containing nonanolide | Chiral building block for the construction of the THF ring and γ-butyrolactone moiety. |

| Lignans (e.g., Pinoresinol) | Dibenzylbutyrolactol or tetrahydrofuran skeleton | Starting material for the synthesis of key tetrahydrofuran acetal (B89532) intermediates. nih.govchemrxiv.orgchemrxiv.org |

Synthesis of Diverse Bioactive Small Molecules

The utility of this compound extends beyond the synthesis of complex natural products to the generation of diverse libraries of bioactive small molecules. nih.gov The furan (B31954) and tetrahydrofuran scaffolds are privileged structures in medicinal chemistry, appearing in numerous compounds with a wide range of pharmacological activities. wisdomlib.org

The reactivity of the hydroxyl groups in this compound allows for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives. These derivatives can be screened for biological activity, leading to the discovery of new therapeutic agents. For example, the Passerini multicomponent reaction of 5-hydroxymethylfurfural (B1680220) (a related furan derivative) has been used to generate libraries of α-acyloxy carboxamides for antiproliferative activity screening. chemistryforsustainability.org A similar strategy could be employed with derivatives of this compound to access novel chemical space.

Furthermore, the tetrahydrofuran ring can act as a bioisostere for other cyclic systems, such as cyclohexane (B81311) or other heterocyclic rings, offering a way to modulate the physicochemical properties and pharmacokinetic profiles of drug candidates. pharmablock.com The oxygen atom in the THF ring can act as a hydrogen bond acceptor, potentially leading to improved binding interactions with biological targets. pharmablock.com

Precursor for Pharmaceutical Intermediates

This compound is a valuable precursor for the synthesis of key intermediates in the development of new pharmaceuticals. Its bifunctional nature allows for the construction of more complex molecules that are subsequently incorporated into the final drug substance.

Development of Novel Antiviral Agents

Nucleoside analogues are a cornerstone of antiviral therapy, and many of these compounds feature modified sugar moieties. nih.govmdpi.com The replacement of the ribofuranose ring with a carbocyclic or other heterocyclic system can lead to compounds with improved metabolic stability and potent antiviral activity. researchgate.netscilit.com

The synthesis of carbocyclic nucleosides often starts from chiral cyclopentene (B43876) or cyclopentanol (B49286) derivatives. researchgate.netnih.gov this compound, through a series of chemical transformations, can be envisioned as a precursor to such chiral carbocyclic intermediates. For instance, ring-opening and subsequent re-cyclization strategies could be employed to transform the tetrahydrofuran ring into a cyclopentane (B165970) core, while retaining the crucial stereochemical information. The synthesis of 4'-substituted carbocyclic uracil (B121893) derivatives has been reported starting from (-)-Vince lactam, a versatile chiral building block. nih.gov A similar synthetic logic could potentially be applied starting from derivatives of this compound.

The development of potent antiviral agents often involves the synthesis of extensive libraries of nucleoside analogues with systematic modifications to the sugar portion. The table below highlights key features of antiviral nucleoside analogues that could be targeted for synthesis using this compound as a starting material.

| Antiviral Agent Class | Key Structural Feature | Relevance of this compound |

| Carbocyclic Nucleosides | Cyclopentane or cyclopentene ring instead of furanose | Potential precursor to the chiral carbocyclic core. researchgate.netscilit.comnih.gov |

| 4'-Modified Nucleosides | Substitution at the 4'-position of the sugar ring | Can be derivatized to introduce functionality at the equivalent position. nih.gov |

| Dihydrofuranyl Nucleoside Analogues | Dihydrofuran ring as a rigid linker | Direct precursor to this class of compounds. kaist.ac.kr |

Design of Anticancer Therapeutics

Many potent anticancer agents are natural products or their synthetic analogues that contain a tetrahydrofuran ring system. nih.gov The cytotoxic activity of these compounds is often linked to the specific stereochemistry of the tetrahydrofuran core and its substituents.

The amphidinolides, a family of marine macrolides, exhibit significant cytotoxicity against various cancer cell lines. nih.gov The total synthesis of these complex molecules is a significant challenge, and the development of efficient routes to key structural motifs, such as the substituted tetrahydrofuran rings, is crucial. As previously mentioned, the retrosynthetic analysis of amphidinolides often leads back to simpler, chiral tetrahydrofuran building blocks, for which this compound is a prime candidate. The use of a pre-formed, stereochemically defined THF ring can streamline the synthesis and allow for the generation of analogues for structure-activity relationship (SAR) studies.

The table below presents examples of anticancer compounds containing a tetrahydrofuran moiety and highlights the potential role of this compound in their synthesis.

| Anticancer Compound/Class | Mechanism of Action/Target | Relevance of this compound |

| Amphidinolides (e.g., Amphidinolide N) | Cytotoxic against various cancer cell lines | Chiral precursor for the synthesis of the complex tetrahydrofuran core. nih.gov |

| Cytospolide Q | Cytotoxic activity | Building block for the stereoselective synthesis of the tetrahydrofuran and lactone rings. |

| Annonaceous Acetogenins | Inhibition of mitochondrial complex I | Potential starting material for the synthesis of the characteristic bis-tetrahydrofuran core. |

Role in Carbohydrate and Glycoscience Research

2,5-Anhydro-D-mannitol, a structural analog of D-fructofuranose, serves as a critical tool in carbohydrate research. nih.govnih.gov Its inability to be glycosidically cleaved makes it a stable mimic for studying carbohydrate-protein interactions and enzymatic pathways. publish.csiro.au It is recognized as a carbohydrate metabolism regulator and has been used to investigate glucose and fructose (B13574) transport and metabolism. nih.govscbt.combiosynth.com

The structure of 2,5-anhydro-D-mannitol serves as a foundational scaffold for the synthesis of a wide array of sugar mimics and analogs. publish.csiro.au As a fructose analogue, it has been used to study metabolic processes, such as the inhibition of gluconeogenesis and glycogenolysis in hepatocytes. caymanchem.comnih.govnih.govglpbio.com This inhibitory action is attributed to its phosphorylation in the liver, which leads to a decrease in available ATP. caymanchem.comnih.gov

Researchers have synthesized numerous derivatives by modifying its hydroxyl groups to create compounds with enhanced or specific biological activities. publish.csiro.au For instance, derivatives have been developed to act as inhibitors for enzymes like invertase. publish.csiro.au Modifications at the C-3 position have been explored to create analogs with selective binding affinity for glucose transporters, particularly GLUT5, which is often overexpressed in cancer cells. nih.govmdpi.com The synthesis of these analogs often starts from a key intermediate like 3-amino-3-deoxy-2,5-anhydro-D-mannitol, which is then further functionalized. nih.govmdpi.com

Table 1: Examples of 2,5-Anhydro-D-mannitol Analogs and Their Research Context

| Analog | Modification | Research Focus | Reference |

|---|---|---|---|

| 1-Deoxy-1-fluoro-2,5-anhydro-mannitol (1-FDAM) | Fluorination at C-1 | GLUT5 transporter inhibition | nih.gov |

| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | Fluorescent tagging | GLUT5 transport efficiency | mdpi.com |

| 3-Amino-3-deoxy-2,5-anhydro-D-mannitol | Amination at C-3 | Intermediate for further functionalization | nih.govmdpi.com |

| 2,5-Anhydro-1,6-di-O-tosyl-D-mannitol | Tosylation of primary hydroxyls | Synthetic intermediate | publish.csiro.au |

The inherent structure of this compound, derived from the dehydration of C6 sugars, establishes it as a valuable building block for more complex molecules. researchgate.net Its synthetic versatility allows for its incorporation into larger carbohydrate structures and glycoconjugates. cdnsciencepub.comresearchgate.net One of the earliest methods to obtain the related 2,5-anhydro-D-mannose involved the deamination of 2-amino-2-deoxy-D-glucose. cdnsciencepub.com

A significant application in medicinal chemistry is its use in creating glycoconjugates for targeted drug delivery. researchgate.net By attaching a cytotoxic agent, such as chlorambucil, to the 2,5-anhydro-D-mannitol scaffold, researchers have developed prodrugs that can be selectively taken up by cancer cells expressing the GLUT5 fructose transporter. researchgate.net This approach aims to achieve cancer-specific cytotoxicity, enhancing the therapeutic window of anticancer drugs. researchgate.net The synthesis of these complex molecules relies on conventional protection and coupling strategies common in carbohydrate chemistry. publish.csiro.au

Potential in Material Science and Catalysis

While the primary applications of this compound and its analogs are in the biomedical field, related furan structures hold significant promise in material science and catalysis. The broader class of furan-based platform chemicals, such as 5-hydroxymethylfurfural (HMF), which can be derived from carbohydrates, are recognized as key renewable building blocks for producing biopolymers and other materials. researchgate.netbohrium.comnih.govscilit.com

The synthesis of this compound itself often involves catalytic processes. For example, the dehydration of C6 sugars like fructose and glucose to form furan rings can be achieved using heterogeneous catalysts such as cation exchangers. Research has shown that the efficiency of these catalytic systems can be enhanced, for instance, by the addition of salts like NaCl to improve H+ exchange in organic solvents. Although not a direct application of the title compound in catalysis, this highlights the catalytic context in which it is synthesized.

Furthermore, derivatives of simple tetrahydrofurans have found applications in materials. For example, the nitrate (B79036) ester of 3-hydroxytetrahydrofuran (B147095) has been investigated as a cetane-improving additive for diesel fuel. wikipedia.org This suggests that, with appropriate functionalization, the tetrahydrofuran core of this compound could potentially be adapted for material applications, though this remains a less explored area of its chemistry.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | 2,5-Anhydro-D-mannitol; 2,5-AHM |

| 2,5-Anhydro-D-mannose | - |

| 3-Hydroxytetrahydrofuran | 3-OH THF; Oxolan-3-ol |

| 5-Hydroxymethylfurfural | HMF |

| 1-Deoxy-1-fluoro-2,5-anhydro-mannitol | 1-FDAM |

| 3-Amino-3-deoxy-2,5-anhydro-D-mannitol | - |

| 2-Amino-2-deoxy-D-glucose | - |

| Chlorambucil | - |

| 2,5-Anhydro-1,6-di-O-tosyl-D-mannitol | - |

| 2,5:3,4-Dianhydro-D-allitol | - |

Computational and Biophysical Research

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand with its biological target.

Prediction of Binding Affinities and Modes with Biological Targets

While specific molecular docking studies for 5-(Hydroxymethyl)tetrahydrofuran-3-ol are not extensively documented in the reviewed literature, research on analogous compounds provides insight into its potential interactions. For instance, studies on flavan-3-ol (B1228485) compounds, which share hydroxyl functionalities, have demonstrated strong binding affinities with protein receptors in silico. nih.gov Molecular docking analyses of such compounds reveal their potential to interact with active sites of proteins, a critical step in drug design. nih.govjbcpm.com The binding affinity is often quantified by a docking score, with lower scores typically indicating a more stable interaction. jbcpm.com For example, in studies of other heterocyclic compounds, docking scores have been used to identify the most stable ligand-protein complexes. jbcpm.com The interaction of a ligand with a target protein is a crucial determinant of its pharmacological effect. nih.gov

Analysis of Enzyme-Ligand and Protein-Ligand Complexes

The analysis of enzyme-ligand and protein-ligand complexes is fundamental to understanding the structural basis of a compound's activity. X-ray crystallography and computational modeling are key techniques used to elucidate these interactions. nih.gov General principles derived from the analysis of numerous enzyme-ligand complexes in databases like the Brookhaven Protein Data Bank can guide the modeling of how a novel ligand such as this compound might interact with a receptor. nih.gov The functional groups of a ligand determine its binding orientation within a protein's active site. For this compound, the hydroxyl groups are expected to form key hydrogen bond interactions with amino acid residues in a target protein. The stability of such complexes can be further investigated and validated through molecular dynamics simulations. biotechnologia-journal.org

Pharmacokinetic Profile Analysis

The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical factor in its development as a potential therapeutic agent. In silico methods are increasingly employed to predict these properties early in the drug discovery process. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism Characteristics

In silico ADME prediction models are valuable tools for assessing the pharmacokinetic viability of a compound. nih.gov While specific in silico ADME studies for this compound are not detailed in the available literature, its properties can be calculated using various computational tools. These predictions help in identifying potential liabilities of a molecule and guide its optimization.

Assessment of Drug-likeness Parameters

A key aspect of in silico analysis is the assessment of a compound's "drug-likeness," often evaluated using criteria such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound violates certain physicochemical thresholds. The computed properties of this compound are summarized in the table below and evaluated against Lipinski's Rule of Five. nih.gov

| Property | Value | Lipinski's Rule of Five | Compliance |

| Molecular Weight | 118.13 g/mol nih.gov | ≤ 500 g/mol | Yes |

| XLogP3 (LogP) | -1.0 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 nih.gov | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 49.7 Ų nih.gov | - | - |

| Rotatable Bond Count | 2 nih.gov | - | - |

The data indicates that this compound adheres to all of Lipinski's rules, suggesting it possesses physicochemical properties that are favorable for oral bioavailability.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational methods used to study the flexibility and dynamic behavior of molecules. For cyclic structures like the tetrahydrofuran (B95107) ring, these techniques can reveal the preferred three-dimensional arrangements and their transitions.

Spectroscopic and Crystallographic Investigations of Derivatives